molecular formula C11H14N4O2 B7926225 2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)acetamide

2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)acetamide

Cat. No.: B7926225
M. Wt: 234.25 g/mol
InChI Key: RLEQUKKRQZYPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)acetamide is a chemical compound with the molecular formula C11H14N4O2 and a molecular weight of 234.25446 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, and a pyrazinyl moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclopropylamine with ethyl 2-bromoacetate to form N-cyclopropylglycine ethyl ester.

    Cyclization: The intermediate is then subjected to cyclization with pyrazine-2-carboxylic acid under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, thiols, and amines.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrrol-2-yl)ethyl)acetamide
  • 2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyridin-2-yl)ethyl)acetamide

Uniqueness

2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)acetamide is unique due to the presence of the pyrazinyl moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c12-5-11(17)15(8-1-2-8)7-10(16)9-6-13-3-4-14-9/h3-4,6,8H,1-2,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEQUKKRQZYPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)C2=NC=CN=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.